![molecular formula C20H20N6O2 B2465602 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034460-84-7](/img/structure/B2465602.png)
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrolopyridine, a triazole, and a carboxamide group. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolopyridine core would likely contribute to the rigidity of the molecule, while the ethyl and phenyl groups could provide some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it more polar, which could affect its solubility in different solvents .Applications De Recherche Scientifique
Anticancer Properties
Indole derivatives, including the compound , have garnered significant attention due to their potential as anticancer agents. Researchers explore their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with tumor progression. The unique structure of this compound may contribute to its efficacy against specific cancer types. Further studies are needed to elucidate its mechanisms of action and optimize its therapeutic potential .
Antimicrobial Activity
Indole-based compounds often exhibit antimicrobial properties. Researchers investigate their ability to combat bacterial, fungal, and viral infections. The triazole moiety in this compound could enhance its antimicrobial activity. Understanding its interactions with microbial targets and assessing its safety profile are crucial steps in drug development .
Neurological Disorders
Indoles play a vital role in neurobiology. This compound’s structure suggests potential neuroprotective effects. Researchers explore its ability to modulate neurotransmitter systems, protect neurons from oxidative stress, and potentially mitigate neurodegenerative diseases. Preclinical studies may shed light on its therapeutic relevance .
Anti-inflammatory Properties
Inflammation underlies various diseases, from autoimmune disorders to cardiovascular conditions. Indole derivatives often possess anti-inflammatory properties. Investigating whether this compound can suppress inflammatory pathways or regulate immune responses could lead to novel therapeutic strategies .
Metabolic Disorders
Indoles impact metabolic pathways, including glucose homeostasis and lipid metabolism. Researchers study their potential in managing diabetes, obesity, and related conditions. This compound’s triazole-carboxamide scaffold may influence metabolic processes, making it an intriguing candidate for further investigation .
Chemical Biology and Drug Design
Understanding the synthesis and reactivity of indole derivatives contributes to chemical biology and drug discovery. Researchers explore novel synthetic routes, structural modifications, and their impact on biological activity. This compound’s unique fusion of indole and triazole motifs provides an exciting platform for drug design .
Peptidomimetics and Protein-Protein Interactions
The triazole-carboxamide moiety resembles peptide bonds, making this compound relevant in peptidomimetic design. Researchers investigate its potential as a scaffold for mimicking protein-protein interactions or disrupting specific protein complexes. Such applications could lead to innovative therapeutic agents .
Bioconjugation and Imaging
Indole derivatives find applications in bioconjugation and imaging. Their functional groups allow site-specific modification of biomolecules. Researchers explore whether this compound can serve as a fluorescent probe, targeting specific cellular components or disease markers. Its potential in diagnostics and imaging warrants exploration .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-2-24-11-8-15-9-12-25(20(28)18(15)24)13-10-21-19(27)17-14-22-26(23-17)16-6-4-3-5-7-16/h3-9,11-12,14H,2,10,13H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLAATWLXMYWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one](/img/structure/B2465519.png)
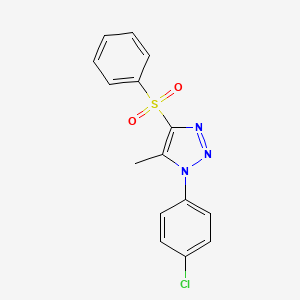
![N-(4-fluoro-2-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465524.png)


![8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2465528.png)
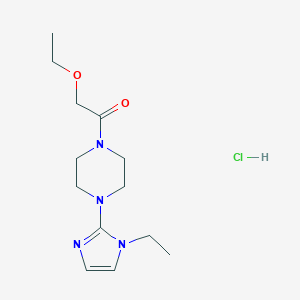
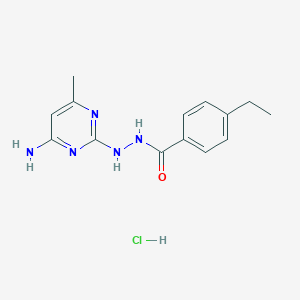
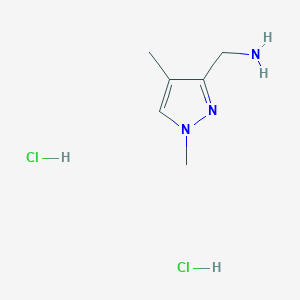
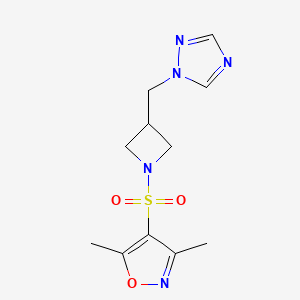
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2465536.png)

amine](/img/structure/B2465540.png)
